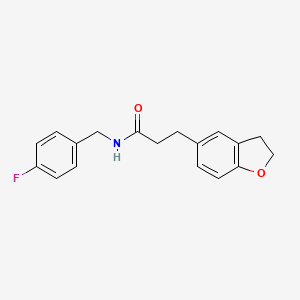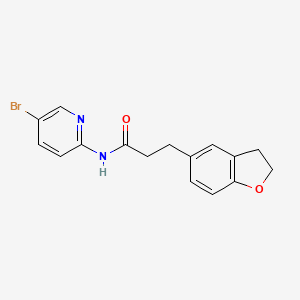![molecular formula C31H32N4O2 B13373117 2-hydroxy-2,2-bis(3-methylphenyl)-N'-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide](/img/structure/B13373117.png)
2-hydroxy-2,2-bis(3-methylphenyl)-N'-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes hydroxy, methylphenyl, piperidinyl, and quinolinyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide, followed by the introduction of the piperidinyl and quinolinyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the quinolinyl group, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and quinolinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced quinoline compounds, and substituted analogs with modified functional groups.
Applications De Recherche Scientifique
2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide
- 2-hydroxy-2,2-bis(3-chlorophenyl)acetohydrazide
- 2-hydroxy-2,2-bis(3-methoxyphenyl)acetohydrazide
Uniqueness
Compared to similar compounds, 2-hydroxy-2,2-bis(3-methylphenyl)-N’-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C31H32N4O2 |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
2-hydroxy-2,2-bis(3-methylphenyl)-N-[(E)-(2-piperidin-1-ylquinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H32N4O2/c1-22-10-8-13-26(18-22)31(37,27-14-9-11-23(2)19-27)30(36)34-32-21-25-20-24-12-4-5-15-28(24)33-29(25)35-16-6-3-7-17-35/h4-5,8-15,18-21,37H,3,6-7,16-17H2,1-2H3,(H,34,36)/b32-21+ |
Clé InChI |
WYGJNBGDZLUSEY-RUMWWMSVSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)N/N=C/C3=CC4=CC=CC=C4N=C3N5CCCCC5)O |
SMILES canonique |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN=CC3=CC4=CC=CC=C4N=C3N5CCCCC5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373036.png)
![6-(3-Iodophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373043.png)
![3-(1-Benzofuran-2-yl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373046.png)
![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13373047.png)
![4-[3-Methoxy-2-(2-methylphenoxy)acryloyl]morpholine](/img/structure/B13373048.png)


![5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13373058.png)
![6-(3,5-Di-tert-butylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373061.png)
![2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate](/img/structure/B13373094.png)
![1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline](/img/structure/B13373100.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-8-hydroxyquinolinium](/img/structure/B13373108.png)
![6-(2-Ethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373116.png)
